molecular formula C10H16N4 B1436360 3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1858938-08-5

3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B1436360
CAS No.: 1858938-08-5
M. Wt: 192.26 g/mol
InChI Key: NJDWQVVJNUEOEY-UHFFFAOYSA-N
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Description

3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,3-triazoles with cyanoacetic acid derivatives, followed by cyclization to form the triazolopyridine core . The reaction conditions often include the use of catalysts such as zeolites and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other triazolopyridine derivatives. Its methylcyclobutyl group may influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

3-(3-methylcyclobutyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-7-4-8(5-7)14-10-6-11-3-2-9(10)12-13-14/h7-8,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDWQVVJNUEOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)N2C3=C(CCNC3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 2
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 3
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 4
Reactant of Route 4
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 5
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 6
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

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